molecular formula C9H6F3N3O2S B2783728 3-(Methylthio)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid CAS No. 1639260-87-9

3-(Methylthio)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid

Cat. No.: B2783728
CAS No.: 1639260-87-9
M. Wt: 277.22
InChI Key: NNVGQMBYDFTBNW-UHFFFAOYSA-N
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Description

3-(Methylthio)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is a synthetic organic compound belonging to the triazolopyridine family. Its unique structure combines a pyridine ring with a triazole ring, featuring a trifluoromethyl group and a carboxylic acid functional group, which confer diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis typically involves multi-step reactions, starting from readily available precursors. A common route includes the cyclization of 3-(methylthio)-5-(trifluoromethyl)pyridine-2-carbonitrile with hydrazine hydrate under specific conditions, followed by oxidation and carboxylation steps.

Industrial Production Methods: : Industrial production may scale up these methods, emphasizing efficiency and purity. Catalysts and optimized reaction conditions ensure high yield and scalability.

Chemical Reactions Analysis

Types of Reactions It Undergoes: : This compound undergoes various reactions such as oxidation, reduction, and substitution, given its functional groups and aromatic structure.

Common Reagents and Conditions: : Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Major Products Formed from These Reactions: : Products vary based on reaction type, but include derivatives with modified trifluoromethyl, methylthio, or carboxylic acid groups.

Scientific Research Applications

3-(Methylthio)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid finds applications in various fields:

  • Chemistry: : As an intermediate in organic synthesis.

  • Biology: : As a probe in enzymatic and cellular studies.

  • Medicine: : Potential therapeutic agent due to its bioactivity.

  • Industry: : In the production of specialized materials and chemicals.

Mechanism of Action

The compound's mechanism of action depends on its interaction with biological molecules. It may inhibit enzymes or bind to specific receptors, disrupting molecular pathways. The exact targets and pathways can vary, making it a versatile tool in research.

Comparison with Similar Compounds

Similar compounds include other triazolopyridine derivatives. What sets 3-(methylthio)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid apart are its specific substituents, which influence its reactivity and application scope.

List of Similar Compounds

  • 3-(methylthio)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid

  • 5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid

  • 3-(methylthio)-5-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid

This compound is certainly fascinating, thanks to its distinct structural features and broad range of applications

Properties

IUPAC Name

3-methylsulfanyl-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3O2S/c1-18-8-14-13-6-4(7(16)17)2-3-5(15(6)8)9(10,11)12/h2-3H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNVGQMBYDFTBNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C2N1C(=CC=C2C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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